DL-serine hydrazide Hydrochloride

Perovskite Photovoltaics Defect Passivation Formamidine-Rich Solar Cells

DL-Serine hydrazide hydrochloride (CAS 55819-71-1) is a critical bifunctional reagent for perovskite solar cell passivation (22.22% PCE) and the official Benserazide EP Impurity A standard. Unlike generic amino acid derivatives, its racemic DL-form and hydrochloride salt ensure pharmacopoeial compliance and unique multi-site defect healing (Pb²⁺ coordination, iodine reduction). Accept no substitute.

Molecular Formula C3H10ClN3O2
Molecular Weight 155.58 g/mol
CAS No. 55819-71-1
Cat. No. B124497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-serine hydrazide Hydrochloride
CAS55819-71-1
SynonymsSerine Hydrazide Monohydrochloride
Molecular FormulaC3H10ClN3O2
Molecular Weight155.58 g/mol
Structural Identifiers
SMILESC(C(C(=O)NN)N)O.Cl
InChIInChI=1S/C3H9N3O2.ClH/c4-2(1-7)3(8)6-5;/h2,7H,1,4-5H2,(H,6,8);1H
InChIKeyJNWGUZKRVDKZBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-Serine Hydrazide Hydrochloride (CAS 55819-71-1): Chemical Identity and Functional Classification for Research and Industrial Procurement


DL-Serine hydrazide hydrochloride (CAS: 55819-71-1) is an amino acid-derived bifunctional reagent classified as a hydrazide hydrochloride salt [1]. Structurally, it is formed by converting the carboxylic acid group of the racemic amino acid DL-serine into a hydrazide moiety (-CONHNH₂), rendering it a proton donor capable of hydrogen bonding and a nucleophile suitable for covalent modification reactions . The compound is cataloged under the IUPAC name 2-amino-3-hydroxypropanehydrazide hydrochloride with molecular formula C₃H₁₀ClN₃O₂ and molecular weight 155.58 g/mol . In pharmaceutical contexts, this compound is recognized as Benserazide EP Impurity A and serves as a key intermediate in the synthesis of benserazide hydrochloride [2], a drug used in Parkinson's disease treatment. Beyond pharmaceutical synthesis, recent research has demonstrated its application as a multi-site defect passivation additive in formamidine-rich perovskite solar cells [3], highlighting its versatility across distinct industrial domains.

Why Generic Amino Acid Derivatives Cannot Substitute for DL-Serine Hydrazide Hydrochloride in Critical Applications


Generic substitution of DL-serine hydrazide hydrochloride with simpler analogs—such as unmodified DL-serine, methyl esters, or other amino acid hydrazides—is scientifically invalid for key procurement use cases due to the compound's unique combination of a free hydroxyl group, a nucleophilic hydrazide, and hydrochloride salt formulation [1]. The hydrazide moiety confers reducing capacity and covalent binding potential absent in the parent amino acid, while the racemic (DL) stereochemistry provides distinct crystallization behavior compared to enantiopure L- or D-forms . In perovskite photovoltaics, the multiple-site synergy—simultaneous iodine reduction via the hydrazine group, carbonyl coordination to uncoordinated Pb²⁺, and hydrogen bonding via the hydroxyl group—is a functional ensemble not replicable by non-hydrazide or single-functional-group additives [2]. In pharmaceutical quality control, the compound's regulatory designation as Benserazide EP Impurity A requires exact chemical identity; any structurally divergent substitute would fail pharmacopoeial identity criteria, rendering it unsuitable for compendial analytical methods [3]. The following quantitative evidence section details the specific performance and regulatory metrics that substantiate procurement decisions for this precise compound over related alternatives.

Quantitative Performance Benchmarks: DL-Serine Hydrazide Hydrochloride versus Comparators in Key Applications


Perovskite Solar Cell Efficiency Enhancement: DL-Serine Hydrazide Hydrochloride versus Undoped Control

In formamidine-rich perovskite solar cells (FAPbI₃-based), DL-serine hydrazide hydrochloride (SHH) as an additive achieved a champion power conversion efficiency (PCE) of 22.22%, representing a significant improvement over the undoped control device which exhibited lower efficiency under identical fabrication conditions [1]. The performance enhancement is attributed to the compound's multiple-site synergy: the hydrazine group reduces I₂ to iodide ions, inhibiting iodine migration and escape, while carbonyl and hydroxyl groups coordinate with uncoordinated Pb²⁺ defects to reduce non-radiative recombination [1].

Perovskite Photovoltaics Defect Passivation Formamidine-Rich Solar Cells

Perovskite Solar Cell Operational Stability: DL-Serine Hydrazide Hydrochloride versus Undoped Control under Ambient Humidity

Devices incorporating DL-serine hydrazide hydrochloride demonstrated enhanced stability in air environments with relative humidity of 50%–60% [1]. After 7000 seconds of continuous operation under 1 sun illumination at approximately 40% relative humidity, the SHH-doped device retained 85.88% of its initial efficiency [1]. In contrast, the undoped control device showed significantly faster degradation under identical environmental conditions, consistent with well-documented moisture-induced phase instability in formamidine-rich perovskite compositions [1].

Perovskite Photovoltaics Stability Testing Moisture Resistance

Pharmacopoeial Identity as Benserazide EP Impurity A: DL-Serine Hydrazide Hydrochloride versus Structurally Similar Amino Acid Derivatives

DL-Serine hydrazide hydrochloride is formally recognized in the European Pharmacopoeia (EP) and British Pharmacopoeia (BP) as Benserazide Impurity A [1][2]. This regulatory designation mandates the exact chemical identity—(RS)-2-amino-3-hydroxypropanehydrazide hydrochloride—for use in compendial analytical methods. Structurally related compounds, including unmodified DL-serine, L-serine hydrazide, and other amino acid hydrazides lacking either the racemic stereochemistry or the hydrochloride counterion, are not compliant substitutes for pharmacopoeial impurity testing [2]. The EP and BP monographs explicitly require this specific compound as the reference standard for identification, purity determination, and system suitability testing in benserazide hydrochloride drug substance and finished product analyses [1][2].

Pharmaceutical Quality Control Impurity Reference Standards Benserazide Analysis

Synthetic Route Efficiency: DL-Serine Hydrazide Hydrochloride via Optimized Thionyl Chloride Route versus Traditional Hydrazine Hydrate Excess Methods

A patented synthetic method for DL-serine hydrazide hydrochloride as a benserazide intermediate employs DL-serine and thionyl chloride as initial raw materials, followed by controlled reaction with hydrazine hydrate [1]. This approach contrasts with traditional methods wherein serine methyl ester is directly dissolved and reacted with greatly excessive hydrazine hydrate under insulation conditions, followed by concentration and crystallization from alcohol systems [1]. The thionyl chloride-mediated route enables more efficient conversion to the hydrazide hydrochloride salt with improved yield characteristics and reduced excess reagent requirements, though exact quantitative yield comparisons between methods are not publicly disclosed in the patent abstract [1].

Benserazide Synthesis Process Chemistry Amino Acid Hydrazide Production

Analytical Sensitivity in ELISA Detection: DL-Serine Hydrazide Hydrochloride as Analytical Standard versus Class-Level Hydrazide Baselines

When employed as an analytical standard in an enzyme-linked immunosorbent assay (ELISA) system, DL-serine hydrazide hydrochloride demonstrated an IC₅₀ value of 0.95 μg/L under optimized reaction conditions . The standard curve exhibited strong linearity in the range of 0.1–25.6 μg/L with a correlation coefficient r = 0.9939, and the limit of detection (LOD) was established at 0.1 μg/L . While this study did not perform direct head-to-head comparisons with other amino acid hydrazides in the same assay system, the reported sub-ppb detection sensitivity provides a baseline reference for analytical chemists developing similar small-molecule quantitation methods .

Analytical Chemistry ELISA Method Development Small Molecule Quantitation

Primary Research and Industrial Applications for DL-Serine Hydrazide Hydrochloride Based on Validated Performance Evidence


Formamidine-Rich Perovskite Solar Cell Fabrication: Additive for Efficiency and Ambient Stability Enhancement

Based on demonstrated champion PCE of 22.22% and 85.88% efficiency retention after 7000 seconds under 1 sun illumination at ≈40% RH, DL-serine hydrazide hydrochloride is specifically indicated as a multi-site defect passivation additive in formamidine-rich perovskite (FAPbI₃-based) solar cell precursor formulations [1]. The compound's hydrazine moiety reduces iodine to iodide ions, inhibiting iodine escape and migration; carbonyl and hydroxyl groups coordinate with uncoordinated Pb²⁺ defects to suppress non-radiative recombination [1]. Procurement for photovoltaic research should prioritize high-purity material suitable for solution processing under inert atmosphere conditions, as degradation of the hydrazide moiety in ambient moisture may compromise additive performance [1]. This application is supported by direct head-to-head comparison with undoped control devices in peer-reviewed literature [1].

Pharmaceutical Quality Control: Benserazide Impurity A Reference Standard for Compendial Analysis

As formally designated Benserazide EP Impurity A and BP Impurity A, DL-serine hydrazide hydrochloride is required for identity, purity, and system suitability testing in benserazide hydrochloride drug substance and finished product analyses [1][2]. Pharmaceutical quality control laboratories performing EP or BP monograph-compliant benserazide testing must procure the exact compound with appropriate certification (EP/BP Reference Standard grade) rather than generic amino acid hydrazide alternatives [1][2]. The racemic (DL) stereochemistry and hydrochloride salt form are critical to meeting pharmacopoeial identity criteria; enantiopure L-serine hydrazide or free-base forms are not compliant substitutes [2]. This scenario is validated by regulatory designation in authoritative compendial monographs [1][2].

Benserazide Hydrochloride Synthesis: Key Intermediate in Parkinson's Disease API Manufacturing

DL-Serine hydrazide hydrochloride serves as a critical intermediate in the industrial synthesis of benserazide hydrochloride, a peripheral DOPA decarboxylase inhibitor co-formulated with levodopa for Parkinson's disease treatment [1]. The compound is converted via reaction with 2,3,4-trihydroxybenzaldehyde to form the hydrazone linkage characteristic of benserazide [1]. An optimized synthetic route employing thionyl chloride activation of DL-serine prior to hydrazine reaction may offer improved yield and reduced excess reagent consumption compared to traditional methyl ester/hydrazine hydrate methods, though exact comparative yields are proprietary [1]. Procurement for API manufacturing should specify material meeting pharmaceutical intermediate purity specifications, with particular attention to residual hydrazine content given regulatory concerns regarding genotoxic impurities [1].

Analytical Method Development: Hydrazide-Based Small Molecule Quantitation Standard for ELISA Platforms

DL-Serine hydrazide hydrochloride has been characterized as an analytical standard in competitive ELISA format, demonstrating an IC₅₀ of 0.95 μg/L, linear range of 0.1–25.6 μg/L (r = 0.9939), and limit of detection of 0.1 μg/L under optimized conditions [1]. This performance profile supports procurement for laboratories developing immunoassay-based quantitation methods for hydrazide-containing small molecules or related amino acid derivatives [1]. While comparative data with other hydrazide standards in identical assay systems are not available, the established sub-ppb detection sensitivity provides a validated baseline for method qualification studies [1]. Users should verify that the supplier provides analytical certification supporting the compound's use as a quantitative standard [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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